molecular formula C7H12N2O2 B153706 1-Formylpiperidine-3-carboxamide CAS No. 130250-55-4

1-Formylpiperidine-3-carboxamide

Cat. No. B153706
M. Wt: 156.18 g/mol
InChI Key: NADNERWNWVUWEZ-UHFFFAOYSA-N
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Description

1-Formylpiperidine-3-carboxamide, also known as FPC, is a chemical compound that has been widely studied for its potential applications in scientific research. FPC is a piperidine derivative that has been synthesized through various methods and has been shown to have a range of biochemical and physiological effects.

Mechanism Of Action

The exact mechanism of action of 1-Formylpiperidine-3-carboxamide is not fully understood, but it is believed to act as an N-methyl-D-aspartate (NMDA) receptor antagonist. NMDA receptors are involved in learning and memory processes, and their dysfunction has been implicated in various neurological disorders. By blocking NMDA receptors, 1-Formylpiperidine-3-carboxamide may help to protect against neurodegeneration and improve cognitive function.

Biochemical And Physiological Effects

1-Formylpiperidine-3-carboxamide has been shown to have a range of biochemical and physiological effects, including neuroprotective effects, anti-inflammatory effects, and anti-oxidant effects. 1-Formylpiperidine-3-carboxamide has also been shown to improve cognitive function and memory in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Formylpiperidine-3-carboxamide in lab experiments is its relatively low toxicity and lack of significant side effects. 1-Formylpiperidine-3-carboxamide is also relatively easy to synthesize and has been widely studied, making it a well-established research tool. However, one limitation of using 1-Formylpiperidine-3-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on 1-Formylpiperidine-3-carboxamide. One area of interest is the development of 1-Formylpiperidine-3-carboxamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 1-Formylpiperidine-3-carboxamide's effects on other neurological disorders, such as multiple sclerosis and epilepsy. Additionally, further research is needed to fully understand the mechanism of action of 1-Formylpiperidine-3-carboxamide and its potential applications in clinical settings.

Synthesis Methods

1-Formylpiperidine-3-carboxamide can be synthesized through several methods, including the reaction of 1,3-dimethylpiperazine with formic acid or the reaction of piperidine-3-carboxylic acid with formic anhydride. One of the most common methods for synthesizing 1-Formylpiperidine-3-carboxamide involves the reaction of piperidine-3-carboxylic acid with formic acid in the presence of a catalyst such as sulfuric acid.

Scientific Research Applications

1-Formylpiperidine-3-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 1-Formylpiperidine-3-carboxamide has been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-Formylpiperidine-3-carboxamide has also been studied for its potential applications in the treatment of depression and anxiety disorders.

properties

CAS RN

130250-55-4

Product Name

1-Formylpiperidine-3-carboxamide

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

1-formylpiperidine-3-carboxamide

InChI

InChI=1S/C7H12N2O2/c8-7(11)6-2-1-3-9(4-6)5-10/h5-6H,1-4H2,(H2,8,11)

InChI Key

NADNERWNWVUWEZ-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C=O)C(=O)N

Canonical SMILES

C1CC(CN(C1)C=O)C(=O)N

synonyms

3-Piperidinecarboxamide,1-formyl-(9CI)

Origin of Product

United States

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